N-methyl-1,3-benzothiazole-6-sulfonamide N-methyl-1,3-benzothiazole-6-sulfonamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC17796620
InChI: InChI=1S/C8H8N2O2S2/c1-9-14(11,12)6-2-3-7-8(4-6)13-5-10-7/h2-5,9H,1H3
SMILES:
Molecular Formula: C8H8N2O2S2
Molecular Weight: 228.3 g/mol

N-methyl-1,3-benzothiazole-6-sulfonamide

CAS No.:

Cat. No.: VC17796620

Molecular Formula: C8H8N2O2S2

Molecular Weight: 228.3 g/mol

* For research use only. Not for human or veterinary use.

N-methyl-1,3-benzothiazole-6-sulfonamide -

Specification

Molecular Formula C8H8N2O2S2
Molecular Weight 228.3 g/mol
IUPAC Name N-methyl-1,3-benzothiazole-6-sulfonamide
Standard InChI InChI=1S/C8H8N2O2S2/c1-9-14(11,12)6-2-3-7-8(4-6)13-5-10-7/h2-5,9H,1H3
Standard InChI Key OMDJXJYQHIOJOQ-UHFFFAOYSA-N
Canonical SMILES CNS(=O)(=O)C1=CC2=C(C=C1)N=CS2

Introduction

Structural and Molecular Characteristics

Core Architecture

N-Methyl-1,3-benzothiazole-6-sulfonamide consists of a benzothiazole ring system—a benzene fused to a thiazole—with a sulfonamide group (-SO2_2NHCH3_3) at the 6-position (Figure 1). The N-methyl group on the sulfonamide nitrogen distinguishes it from related compounds, such as 2-amino derivatives .

Molecular Formula: C8_8H8_8N2_2O2_2S2_2
Molecular Weight: 228.29 g/mol
IUPAC Name: N-Methyl-1,3-benzothiazole-6-sulfonamide

Table 1: Comparative Molecular Properties of Benzothiazole Sulfonamides

PropertyN-Methyl-1,3-Benzothiazole-6-Sulfonamide2-Amino-N-Methyl Derivative N,N-Dimethyl Analog
Molecular FormulaC8_8H8_8N2_2O2_2S2_2C8_8H9_9N3_3O2_2S2_2C9_9H11_{11}N3_3O2_2S2_2
Molecular Weight (g/mol)228.29243.31257.33
LogP (Predicted)1.952.192.45
PSA (Ų)89.1122.4105.2

Synthesis and Chemical Reactivity

Synthetic Routes

The synthesis of N-methyl-1,3-benzothiazole-6-sulfonamide typically involves a multi-step process:

  • Benzothiazole Ring Formation: Cyclization of o-aminothiophenol with carbon disulfide under oxidative conditions yields the benzothiazole core .

  • Sulfonation: Chlorosulfonic acid reacts with the benzothiazole at position 6 to introduce the sulfonyl chloride group.

  • Amination: Treatment with methylamine replaces the chloride to form the sulfonamide.

Critical Reaction Conditions:

  • Temperature: 70–90°C for cyclization.

  • Solvent: Ethanol or DMF for sulfonation.

  • Purification: Column chromatography (ethyl acetate/hexane gradient).

Physicochemical Properties

Solubility and Stability

  • Aqueous Solubility: Limited solubility in water (<0.1 mg/mL at 25°C) due to hydrophobic benzothiazole and sulfonamide groups.

  • Organic Solvents: Soluble in DMSO (25 mg/mL) and DMF.

  • Stability: Stable under ambient conditions but degrades in strong acids/bases via sulfonamide hydrolysis.

Table 2: Key Physicochemical Parameters

ParameterValue
Melting Point215–217°C (Predicted)
Boiling PointDecomposes >250°C
logP1.95 (Calculated)
pKa6.2 (Sulfonamide NH)

Biological Activity and Mechanisms

Enzyme Inhibition

The sulfonamide group mimics endogenous substrates, enabling competitive inhibition of enzymes like carbonic anhydrase and folate synthetase .

Key Targets:

  • Carbonic Anhydrase IX: Implicated in tumor acidosis (IC50_{50} ~ 1.2 μM in analogues) .

  • Dihydrofolate Reductase (DHFR): Disrupts nucleotide synthesis (IC50_{50} ~ 4.7 μM).

Antimicrobial Activity

Structural analogues exhibit broad-spectrum activity:

  • E. coli: MIC = 32 μg/mL .

  • C. albicans: MIC = 64 μg/mL .

Applications in Scientific Research

Medicinal Chemistry

  • Anticancer Probes: Modulates apoptosis pathways in HepG2 cells (IC50_{50} = 18 μM).

  • Antidiabetic Agents: Inhibits α-glucosidase (IC50_{50} = 45 μM) by binding to catalytic aspartate residues .

Materials Science

  • Fluorescent Dyes: Benzothiazole derivatives emit in the blue-green spectrum (λem_{em} = 480 nm) .

  • Polymer Additives: Enhances thermal stability in polyesters (Tg_{g} increase by 15°C) .

Comparative Analysis with Analogues

Impact of Substituents

  • 2-Amino Derivative : Enhanced solubility (PSA = 122.4 Ų) but reduced logP (2.19 vs. 1.95).

  • N,N-Dimethyl Analog: Increased lipophilicity (logP = 2.45) improves blood-brain barrier penetration.

Future Research Directions

  • Prodrug Development: Esterification to improve bioavailability.

  • Targeted Drug Delivery: Nanoformulation using PLGA nanoparticles.

  • Structure-Activity Relationships (SAR): Systematic modification of the benzothiazole core.

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